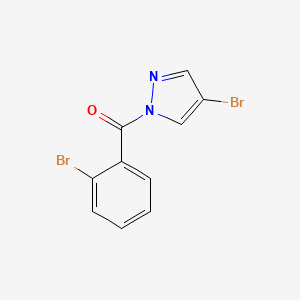
4-bromo-1-(2-bromobenzoyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(2-bromobenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the field of medicinal chemistry for its ability to inhibit certain enzymes and proteins, making it an important tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole involves the inhibition of certain enzymes and proteins. Specifically, it has been found to inhibit cyclin-dependent kinases, which play a critical role in cell division and proliferation. By inhibiting these enzymes, 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
4-bromo-1-(2-bromobenzoyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in various tissues. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This makes it a valuable tool in drug discovery and development. However, one limitation is its potential toxicity, which can affect the accuracy and reliability of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole. One potential direction is the development of new anti-cancer drugs based on its inhibitory effects on cyclin-dependent kinases. Additionally, further research is needed to determine its potential applications in the treatment of neurodegenerative diseases and other inflammatory conditions. Finally, more studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.
Synthesemethoden
The synthesis of 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole can be achieved through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 2-bromobenzoyl chloride with 4-bromo-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(2-bromobenzoyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to inhibit various enzymes and proteins such as cyclin-dependent kinases, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(4-bromopyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-5-13-14(6-7)10(15)8-3-1-2-4-9(8)12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRUSQQITQTUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(4-bromo-1H-pyrazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)
![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)
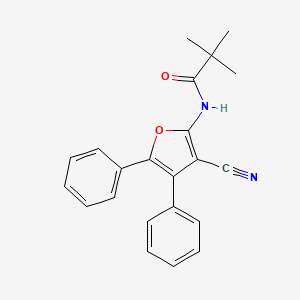
![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)
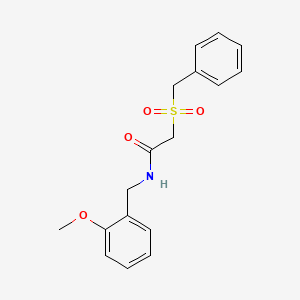
![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
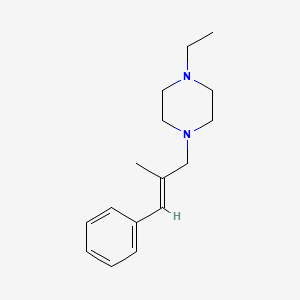
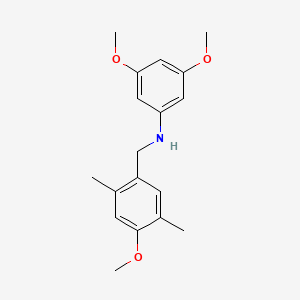
![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)